Piperiacetildenafil-d10
Description
Piperiacetildenafil-d10 is a deuterated analog of acetildenafil, a compound structurally related to phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil. Its molecular formula is C24H21D10N5O3, with ten deuterium atoms replacing hydrogen atoms at specific positions, likely within the methyl or propyl groups of the parent molecule .
Properties
Molecular Formula |
C₂₄H₂₁D₁₀N₅O₃ |
|---|---|
Molecular Weight |
447.6 |
Synonyms |
5-[2-Ethoxy-5-[2-(1-piperidinyl)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one-d10; 5-(2-Ethoxy-5-piperidinoacetylphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-oned-10; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperiacetildenafil-d10 belongs to a class of pyrazolo-pyrimidine derivatives designed for enhanced stability or potency. Below is a detailed comparison with structurally and functionally related compounds (Table 1).
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Structural Modifications and Functional Impact
Deuterium Substitution: this compound and Nor Acetildenafil-D8 both utilize deuterium to slow metabolic degradation.
In contrast, Hydroxythiohomo Sildenafil introduces a sulfonyl group, enhancing electrostatic interactions with PDE5’s catalytic domain .
Side Chain Variations :
this compound features a piperidine-acetyl side chain, which may improve solubility compared to the hydroxyethyl-piperazine group in Hydroxythio Acetildenafil. The latter’s polar hydroxyethyl group could enhance water solubility but also susceptibility to glucuronidation .
Pharmacodynamic and Toxicological Considerations
- PDE5 Selectivity: this compound’s deuterated structure may reduce off-target effects (e.g., retinal PDE6 inhibition) compared to non-deuterated analogs, as slower metabolism could allow lower therapeutic doses.
- Metabolic Byproducts : Hydroxythio Acetildenafil’s thioether group generates sulfoxide metabolites, which are associated with oxidative stress in hepatic tissues . This compound’s deuterium substitution likely minimizes such reactive intermediates.
Research Findings and Implications
- Stability Studies: Deuterated analogs like this compound exhibit 20–30% longer plasma half-life in rodent models compared to non-deuterated counterparts, aligning with isotope effect principles .
- Clinical Relevance : Structural analogs with sulfonyl or thioether groups (e.g., Hydroxythiohomo Sildenafil) show 2–3-fold higher PDE5 inhibition in vitro but carry higher risks of drug-drug interactions due to cytochrome P450 inhibition .
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